molecular formula C20H17BrFN3OS B2441074 (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351602-55-5

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2441074
CAS No.: 1351602-55-5
M. Wt: 446.34
InChI Key: FXTYUKWZPIVOGX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of bromine, fluorine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction. Finally, the bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to the combination of bromine, fluorine, and thiadiazole moieties in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-bromophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3OS/c21-16-9-3-1-7-14(16)20(26)25-11-5-6-13(12-25)18-23-24-19(27-18)15-8-2-4-10-17(15)22/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYUKWZPIVOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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